2-Chloro-p-phenylenediamine sulfate

Description

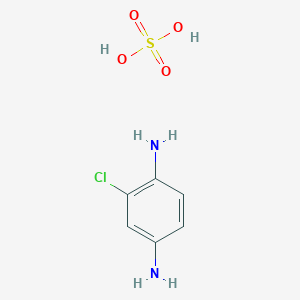

2-chloro-1,4-phenylenediamine sulfate is an arylammonium sulfate salt obtained by combining 2-chloro-1,4-phenylenediamine with one molar equivalent of sulfuric acid. It has a role as a dye. It contains a 2-chloro-1,4-phenylenediaminium.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chlorobenzene-1,4-diamine;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFGHCRXPLROOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2.H2O4S, C6H9ClN2O4S | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

61702-44-1, 615-66-7 (Parent) | |

| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61702-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0020284 | |

| Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chloro-p-phenylenediamine sulfate appears as light gray or lavender powder. (NTP, 1992) | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992) | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61702-44-1, 6219-71-2 | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6219-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,4-benzenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006219712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-p-phenylenediamine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061702441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenediamine, 2-chloro-, sulfate (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-1,4-diaminobenzene sulfate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro p-phenylenediamine sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/851056T3RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-CHLORO-1,4-BENZENEDIAMINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6247 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

484 to 487 °F (NTP, 1992) | |

| Record name | 2-CHLORO-P-PHENYLENEDIAMINE SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-p-phenylenediamine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological activities of 2-Chloro-p-phenylenediamine sulfate. The information is intended to support research, development, and safety assessment activities involving this compound.

Core Chemical and Physical Properties

This compound is an arylammonium sulfate salt.[1][2] It is recognized as a light gray or lavender powder.[1][3] The sulfate form enhances the solubility and stability compared to its free base counterpart.[3] Upon exposure to air, it can oxidize, leading to color changes from purple to black.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₉ClN₂O₄S | PubChem[1], Smolecule[3] |

| Molecular Weight | 240.66 - 240.67 g/mol | PubChem[1], Smolecule[3], ChemBK[4] |

| Melting Point | 251-253 °C (484-487 °F) | ChemBK[4], PubChem[1] |

| Boiling Point | 511.3°C at 760 mmHg | ChemBK[4] |

| Solubility | < 1 mg/mL at 70°F (21°C) | PubChem[1], Smolecule[3], ChemBK[4] |

| Appearance | Light gray or lavender powder | PubChem[1], ChemicalBook[2] |

| CAS Number | 61702-44-1 | Smolecule[3], ChemBK[4] |

| IUPAC Name | 2-chlorobenzene-1,4-diamine;sulfuric acid | PubChem[1], Smolecule[3] |

Experimental Protocols

General Synthesis Method

This compound can be synthesized via a two-step process involving the chlorination of p-phenylenediamine followed by sulfation.[3] A general procedure to obtain the free base from the sulfate salt involves dissolving the salt in water, neutralizing it with an aqueous sodium hydroxide solution, and then extracting the product with an organic solvent like ethyl ether.[5]

Protocol:

-

Chlorination: p-Phenylenediamine is treated with a suitable chlorinating agent (e.g., thionyl chloride) to introduce a chlorine atom onto the aromatic ring.

-

Sulfation: The resulting 2-chloro-p-phenylenediamine is then reacted with sulfuric acid to form the more stable sulfate salt.[3]

-

Purification (optional, for free base): The sulfate salt can be dissolved in water, neutralized with a base like NaOH, and extracted with a solvent such as ethyl ether. The product can be further purified by recrystallization from a solvent like chlorobenzene.[5]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Phenylenediamines are susceptible to oxidation, which can pose challenges for analysis. A common analytical approach involves HPLC. To address stability issues, samples can be collected on acid-treated filters, extracted with an acidic solution, and analyzed directly by HPLC. The conversion to the free amine occurs upon injection into a buffered mobile phase.

Protocol Outline:

-

Sample Collection: Air samples are drawn through cassettes containing sulfuric acid-treated glass fiber filters.

-

Extraction: The filters are extracted with an aqueous solution, such as an EDTA solution, while maintaining an acidic pH to ensure the stability of the amine.

-

Analysis: The acidic extract is injected into an HPLC system.

-

Separation: A buffered mobile phase (e.g., pH 7 phosphate buffer) is used to convert the amine salt to the free amine upon injection for separation on the column.

-

Detection: A UV detector is used for the quantification of the analyte.

Biological Activity and Toxicological Profile

Application in Hair Dyes

This compound is primarily used in the cosmetics industry as a precursor in permanent (oxidative) hair dye formulations.[3][6] It is typically marketed as part of a two-component system. One component contains the dye precursors, including this compound, and the other contains a developer, which is a stabilized solution of hydrogen peroxide.[6] When mixed, the precursors and peroxide diffuse into the hair shaft. The peroxide oxidizes the precursors, which then react to form larger colorant molecules that are trapped within the hair fiber, resulting in a permanent color.[6]

Toxicological and Safety Information

The safety of 2-chloro-p-phenylenediamine and its sulfate salt has been assessed for use in cosmetics. While it is used in hair dyes, there are safety concerns to consider.[3][6]

-

Irritation and Sensitization: The compound can cause skin and eye irritation.[1][3][7] It is also a known skin sensitizer and may cause allergic reactions, including redness, swelling, and blistering in susceptible individuals.[3]

-

Acute Toxicity: It is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][7][8]

-

Carcinogenicity: Research into its carcinogenic potential has shown equivocal or insufficient evidence in animal models (Fischer 344 rats and B6C3F1 mice).[3][9] Bioassays indicated a possible carcinogenic effect based on lesions in the urinary tract of rats, but this was not considered sufficient evidence of carcinogenicity.[9]

-

Biological Interactions: Studies suggest that this compound can form complexes with proteins and nucleic acids, which may contribute to its cytotoxic and allergenic potential.[3]

Due to these safety concerns, its use in cosmetics is regulated. For instance, the European Union has prohibited its use in cosmetic products.[10][11] The US Expert Panel for Cosmetic Ingredient Safety concluded it was safe as a hair dye ingredient at concentrations below 1.0%.[6]

References

- 1. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1,4-phenylenediamine sulfate | 61702-44-1 [chemicalbook.com]

- 3. Buy this compound | 61702-44-1 [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Bioassay of this compound for possible carcinogenicity (CAS No. 61702-44-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cosmileeurope.eu [cosmileeurope.eu]

- 11. incibeauty.com [incibeauty.com]

2-Chloro-p-phenylenediamine sulfate solubility in water and ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-p-phenylenediamine sulfate in water and ethanol. It includes quantitative solubility data, detailed experimental protocols based on established international guidelines, and a workflow diagram for solubility determination.

Core Topic: Solubility Profile

This compound (CAS No. 61702-44-1) is an arylammonium sulfate salt.[1] Its solubility is a critical parameter for its application in various fields, including as a dye intermediate.[2]

Data Presentation: Quantitative Solubility

The following table summarizes the known solubility data for this compound and its corresponding free base in water and ethanol.

| Compound | Solvent | Solubility | Temperature |

| This compound | Water | < 0.1 g/100 mL | 21 °C |

| This compound | Water | < 1 mg/mL | 70 °F (approx. 21 °C)[1] |

| This compound | Ethanol | Soluble (qualitative) | Not Specified[3] |

| 2-Chloro-p-phenylenediamine (free base) | Water | 49.61 g/L | 25 °C[4] |

Experimental Protocols

The determination of aqueous solubility for chemical substances is standardized by internationally recognized guidelines, primarily the OECD Guideline 105 and the EU Method A.6. These methods are designed for pure, non-volatile substances that are stable in water.[5]

Protocol for Water Solubility Determination (OECD Guideline 105 / EU Method A.6)

Two primary methods are recommended based on the expected solubility of the substance.

1. Flask Method

This method is suitable for substances with a solubility greater than 10-2 g/L.[5]

-

Principle: A supersaturated or saturated solution is prepared, and after an equilibration period, the concentration of the dissolved substance is measured.

-

Apparatus:

-

Constant temperature water bath or shaker.

-

Glass flasks with stoppers.

-

Centrifuge (if necessary for phase separation).

-

Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectroscopy).

-

-

Procedure:

-

An excess amount of the solid substance (pulverized if necessary) is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C). To ensure equilibrium is reached, agitation should continue for at least 24 hours. Longer periods (up to 96 hours) may be necessary for substances that dissolve slowly.

-

Alternatively, the mixture can be heated to a temperature slightly above the test temperature to achieve saturation more quickly, and then cooled to the test temperature and equilibrated.

-

After equilibration, the mixture is allowed to stand to let undissolved particles settle. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.

-

The concentration of this compound in the clear aqueous phase is then determined using a validated analytical method.

-

The process is repeated until at least three consecutive measurements show concentrations that are within an acceptable range of variation (e.g., < 15%).

-

2. Column Elution Method

This method is suitable for substances with a solubility below 10-2 g/L.[5]

-

Principle: An inert support material in a micro-column is coated with an excess of the test substance. Water is passed through the column, and the concentration of the substance in the eluate is measured until a plateau is reached, indicating saturation.

-

Apparatus:

-

Micro-column with a temperature control jacket.

-

Inert support material (e.g., glass beads, sand).

-

Pump for delivering a constant flow of water.

-

Fraction collector.

-

Analytical instrumentation.

-

-

Procedure:

-

The inert support material is coated with an excess of this compound.

-

The coated material is packed into the micro-column.

-

Purified water is passed through the column at a slow, constant flow rate (e.g., approximately 25 ml/hr).

-

Successive fractions of the eluate are collected.

-

The concentration of the substance in each fraction is analyzed.

-

The solubility is determined from the mean concentration of at least five consecutive fractions where the concentration is constant (within ± 30%).

-

General Protocol for Solubility Determination in Ethanol

While a specific OECD guideline for solubility in organic solvents is not as commonly cited as the aqueous one, a general laboratory procedure can be followed.

-

Principle: A known mass of the solute is added to increasing volumes of the solvent until complete dissolution is observed.

-

Apparatus:

-

Calibrated test tubes or vials.

-

Burette or calibrated pipettes.

-

Vortex mixer or magnetic stirrer.

-

Analytical balance.

-

-

Procedure:

-

Weigh a precise, small amount of this compound (e.g., 10 mg) into a test tube.

-

Using a burette, add a small, measured volume of ethanol to the test tube.

-

Agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid.

-

If the solid has not completely dissolved, continue to add small, measured volumes of ethanol, with vigorous agitation after each addition.

-

Record the total volume of ethanol required to completely dissolve the initial mass of the solute.

-

The solubility can then be calculated and expressed in units such as g/L or mg/mL.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a chemical compound according to standard laboratory protocols.

Caption: Workflow for determining chemical solubility.

References

Synonyms for 2-Chloro-p-phenylenediamine sulfate in chemical literature

For researchers, scientists, and professionals in drug development and chemical safety, a thorough understanding of chemical compounds is paramount. This in-depth technical guide provides a detailed overview of 2-Chloro-p-phenylenediamine sulfate, a compound primarily known for its use as a hair dye ingredient. This document covers its chemical identity, physical and chemical properties, synthesis, applications, and toxicological profile, with a focus on presenting clear, structured data and detailed experimental methodologies.

Chemical Identity and Synonyms

This compound is an organic compound that exists as a salt of 2-chloro-p-phenylenediamine and sulfuric acid.[1] It is crucial to be aware of its various synonyms and identifiers used across chemical literature and databases to ensure comprehensive information retrieval.

Table 1: Synonyms and Chemical Identifiers

| Identifier Type | Identifier |

| IUPAC Name | 2-chlorobenzene-1,4-diamine;sulfuric acid |

| Synonyms | 2-Chloro-1,4-benzenediamine sulfate, 2-Chloro-p-phenylenediamine monosulfate, C.I. 76066, 2,5-Diaminochlorobenzene sulfate, 2-Chloro-4-phenylenediamine sulfate |

| CAS Number | 61702-44-1 |

| EC Number | 262-915-3 |

| UNII | 851056T3RC |

| Molecular Formula | C₆H₉ClN₂O₄S |

| InChI | InChI=1S/C6H7ClN2.H2O4S/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4/h1-3H,8-9H2;(H2,1,2,3,4) |

| InChI Key | GQFGHCRXPLROOF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1N)Cl)N.OS(=O)(=O)O |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its handling, application, and biological interactions. This compound is typically a light gray or lavender powder.[2]

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Weight | 240.66 g/mol | [1] |

| Melting Point | 251-253 °C | [3] |

| Solubility | Soluble in water and ethanol. <0.1 g/100 mL at 21 °C in water. | [1] |

| Appearance | Light gray or lavender powder | [2] |

| Stability | Stable under normal conditions. Incompatible with oxidizing agents and acids. Oxidizes on exposure to air, turning purple and then black. | [4] |

Synthesis and Manufacturing

A general method for the synthesis of this compound involves a two-step process: the chlorination of p-phenylenediamine followed by sulfation.[1]

A more detailed, albeit for the free base, laboratory-scale synthesis can be described as follows: 2-Chloro-1,4-phenylenediamine sulfate is dissolved in water, neutralized with an aqueous sodium hydroxide solution, and then extracted with diethyl ether. The ether layer is separated, and the solvent is removed. The resulting crude product is purified by recrystallization from chlorobenzene to yield 2-chloro-1,4-phenylenediamine.[5] To obtain the sulfate salt, the purified free base would then be treated with sulfuric acid.

Applications and Mechanism of Action

The primary application of this compound is in the formulation of permanent hair dyes.[1] In this context, it acts as a "primary intermediate" or "precursor" that forms color inside the hair fiber through an oxidative process.[6]

The mechanism involves mixing the dye precursor with an oxidizing agent, typically hydrogen peroxide, in an alkaline medium. The precursor and a "coupler" molecule diffuse into the hair shaft. Inside the hair, the precursor is oxidized to a reactive intermediate, which then reacts with the coupler to form a larger, colored molecule that is trapped within the hair structure, resulting in a long-lasting color.[6][7]

References

- 1. Buy this compound | 61702-44-1 [smolecule.com]

- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. rjtcsonline.com [rjtcsonline.com]

- 5. prepchem.com [prepchem.com]

- 6. cosmeticsinfo.org [cosmeticsinfo.org]

- 7. cir-safety.org [cir-safety.org]

Toxicological Profile of 2-Chloro-p-phenylenediamine Sulfate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of 2-Chloro-p-phenylenediamine sulfate (CASRN 61702-44-1), a primary intermediate used in permanent hair dye formulations.[1][2] This document synthesizes available data on its acute, subchronic, and chronic toxicity, as well as its carcinogenicity, genotoxicity, and local tolerance. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding for research and drug development professionals.

Chemical and Physical Properties

This compound is the sulfate salt of 2-chloro-p-phenylenediamine. It is also known by other names including 2-chloro-1,4-benzenediamine sulfate and C.I. (Colour Index) Oxidation Base 13A.[1] It appears as a light gray or lavender powder.[3]

Toxicokinetics

There is a notable lack of publicly available data on the toxicokinetics (absorption, distribution, metabolism, and excretion) of this compound. The Scientific Committee on Consumer Safety (SCCS) has highlighted that there is no information on its percutaneous absorption.[4] For risk assessment purposes in the context of cosmetic use, 100% dermal absorption has been conservatively assumed in the absence of data.[4]

Studies on the parent compound, p-phenylenediamine (PPD), indicate that it can be absorbed through the skin and is metabolized in humans, primarily through N-acetylation to form N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), which are considered detoxification products.[5][6] This metabolic pathway, mediated by N-acetyltransferase-1 (NAT-1) in the skin, is crucial in reducing the toxicity of PPDs.[5] It is plausible that 2-Chloro-p-phenylenediamine undergoes a similar metabolic pathway, though specific data are lacking.

Acute Toxicity

The acute oral toxicity of this compound has been evaluated in rats.

Table 1: Acute Oral Toxicity of this compound

| Species | Sex | Route | Vehicle | LD50 (mg/kg bw) | Reference |

| Rat | M & F | Oral | 10% suspension in aqueous gum tragacanth (0.5%) | 1,190 (95% CI: 1,070 - 1,320) | [4] |

Experimental Protocol: Acute Oral Toxicity

-

Species/Strain: CFY rats.[4]

-

Group Size: 35 male and 35 female rats.[4]

-

Dosage Levels: 400, 640, 800, 1000, 1260, and 1600 mg/kg body weight.[4]

-

Administration: The test substance was administered as a 10% suspension in 0.5% aqueous gum tragacanth via oral intubation.[4]

-

Observation Period: Not specified in the available literature.

Subchronic Toxicity

Subchronic toxicity studies were conducted by the National Cancer Institute (NCI) to establish the maximum tolerated doses for the chronic carcinogenicity bioassay.

Table 2: Subchronic Oral Toxicity of this compound in the Diet

| Species | Sex | Dietary Concentration (%) | Duration | Effects | Reference |

| Rat | Male | 1.0 | 8 weeks | All 5 males died. | [7] |

| Rat | Female | 1.0 | 8 weeks | 1 of 5 females died. | [7] |

| Rat | Male | 0.3 | 8 weeks | No deaths; 10.4% depression in mean body weight gain. | [7] |

| Rat | Female | 0.3 | 8 weeks | No deaths; 6.4% depression in mean body weight gain. | [7] |

| Mouse | Male | 1.0 | 8 weeks | 1 of 5 males died; 3.8% depression in mean body weight. | [7] |

| Mouse | Female | 1.0 | 8 weeks | No deaths; 14.4% depression in mean body weight. | [7] |

| Mouse | Male | 0.3 | 8 weeks | No deaths; no depression in mean body weight. | [7] |

| Mouse | Female | 0.3 | 8 weeks | No deaths; 16.1% depression in mean body weight. | [7] |

Experimental Protocol: Subchronic Oral Toxicity

-

Species/Strain: Fischer 344 rats and B6C3F1 mice.[7]

-

Group Size: 5 males and 5 females per group.[1]

-

Dietary Concentrations: 0.03, 0.1, 0.3, 1.0, and 3.0% in the basal laboratory diet (results for the 3.0% group were not reported).[1]

-

Administration: The test substance was incorporated into the diet and supplied ad libitum.[1]

-

Duration: 8 weeks.[7]

-

Endpoints: Mortality and mean body weight gain were monitored. At the end of the treatment period, surviving animals were euthanized and necropsied.[7]

Carcinogenicity

A bioassay for the potential carcinogenicity of this compound was conducted by the National Cancer Institute.

Table 3: Carcinogenicity of this compound in the Diet (NCI-TR-113)

| Species | Sex | Dietary Concentration (%) | Duration of Dosing | Key Findings | Conclusion | Reference |

| Rat | M & F | 0 (Control), 0.15 (Low), 0.3 (High) | 105-107 weeks | No statistically significant increase in the incidence of any tumor. Increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium in both sexes. Three dosed rats had transitional-cell tumors of the urinary bladder. | Insufficient evidence of carcinogenicity. | [1][8][9] |

| Mouse | M & F | 0 (Control), 0.3 (Low), 0.6 (High) | Low: 104-105 weeks; High: 87 weeks | No statistically significant increase in the incidence of any tumor. | Insufficient evidence of carcinogenicity. | [1][8][9] |

Experimental Protocol: Carcinogenicity Bioassay (NCI-TR-113)

-

Species/Strain: Fischer 344 rats and B6C3F1 mice.[1]

-

Group Size: 50 males and 50 females per dose group; 20 males and 20 females in the control groups.[1]

-

Dietary Concentrations:

-

Administration: The test substance was administered in the feed.[1]

-

Duration:

-

Endpoints: Mortality, body weight, and the incidence of neoplastic and non-neoplastic lesions were evaluated.[1]

Genotoxicity

The genotoxic potential of 2-Chloro-p-phenylenediamine has been investigated in several in vitro and in vivo assays.

Table 4: Genotoxicity of 2-Chloro-p-phenylenediamine

| Assay Type | Test System | Metabolic Activation | Result | Remarks | Reference |

| In Vitro | |||||

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA98, TA100, TA1538 | With S9 | Positive | Concentration-dependent increase in revertants. | [8] |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium TA1535, TA1537 | With S9 | Negative | No biologically relevant increase in revertants. | [8] |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium (all strains) | Without S9 | Negative | No biologically relevant increase in revertants. | [8] |

| Umu Test (DNA Damage) | S. typhimurium TA1535/pSK1002 | With S9 | Positive | Increase in DNA damage observed. | [8] |

| Umu Test (DNA Damage) | S. typhimurium TA1535/pSK1002 | Without S9 | Negative | No biologically relevant increase in DNA damage. | [8] |

| In Vivo | |||||

| Micronucleus Test | Rat bone marrow cells | N/A | Negative | No increase in erythrocytes with micronuclei. | [8] |

Experimental Protocols: Genotoxicity

-

Ames Test: The test was performed with Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and TA1538, with and without metabolic activation (S9 mix). Test concentrations were based on a preliminary bacteriostatic test, with the highest concentration used being 10,000 µ g/well .[8]

-

In Vivo Micronucleus Test: The study was conducted in rats. Test doses were based on a preliminary toxicity study. The bone marrow cells of the rats were analyzed for the presence of micronuclei in erythrocytes.[8]

Reproductive and Developmental Toxicity

There is limited information available on the reproductive and developmental toxicity of this compound. The SCCS opinion mentions a publication on a teratogenicity study in rats.

Table 5: Developmental Toxicity of 2-Chloro-p-phenylenediamine

| Species | Route | NOAEL Maternal Toxicity (mg/kg bw/d) | NOAEL Developmental Toxicity (mg/kg bw/d) | NOAEL Teratogenicity (mg/kg bw/d) | Reference |

| Rat | Oral | 100 | 200 | 400 | [4] |

The SCCS noted that the study details were not fully available and the study did not follow current guidelines, limiting its use for a full safety assessment.[4] No other studies on reproductive toxicity were found.

Local Tolerance

Skin Irritation

A study in albino rabbits indicated that 2-Chloro-p-phenylenediamine is not a skin irritant under the conditions of the test.

-

Experimental Protocol:

-

Species: Three albino rabbits.

-

Procedure: A 0.5 ml patch of 2.5% w/v 2-chloro-p-phenylenediamine in distilled water was applied to one abraded and one intact skin site on each animal.

-

Exposure: 24 hours.

-

Observation: Test sites were scored at 24 and 72 hours post-application according to the Code of Federal Regulations (CFR), Title 16, Section 1500.41.

-

Results: No observable reactions were reported.[7]

-

Eye Irritation

An eye irritation study in rabbits suggested a potential for mild conjunctival inflammation.

-

Experimental Protocol:

-

Species: Three rabbits.

-

Procedure: 0.5 mL of a 2.5% w/v solution of 2-chloro-p-phenylenediamine in water (buffered to pH 7) was instilled into one eye of each rabbit. The eyes were rinsed with 20 ml of distilled water 10 seconds after instillation.

-

Observation: Eyes were observed for 7 days.

-

Results: Mild conjunctival inflammation was observed in one animal. The other two showed no reaction. The SCCS commented that the study summary indicates a potential for eye irritation.[4]

-

Skin Sensitization

2-Chloro-p-phenylenediamine was found to be a strong skin sensitizer in a maximization test.

-

Experimental Protocol (Magnusson-Kligman Maximization Test):

-

Species: Fifteen female Pirbright white guinea pigs (test group) and ten controls.

-

Induction Phase: The test group received a series of intracutaneous injections of 3% 2-chloro-p-phenylenediamine in water over 5 days.

-

Rest Period: A 4-week non-treatment period followed the induction phase.

-

Challenge Phase: Animals were patch-tested with 0.003%, 0.006%, 0.03%, and 0.3% 2-chloro-p-phenylenediamine.

-

Scoring: Skin reactions were scored at 24 and 48 hours.

-

Results: Nine out of fifteen test animals showed a reaction, leading to the classification of the substance as a strong sensitizer.[4]

-

Potential Mechanism of Toxicity

While specific signaling pathways for this compound have not been elucidated, the toxicity of the parent compound, p-phenylenediamine (PPD), has been studied. PPD-induced apoptosis in human lymphocytes is suggested to be mediated through an increase in intracellular calcium and oxidative stress, leading to adverse effects on mitochondria and lysosomes.[10] This process involves lipid peroxidation and the activation of caspase-3.[10] The primary detoxification pathway for PPDs is N-acetylation, which reduces their reactivity and potential for toxicity.[5] It is plausible that the chloro-substitution on the phenylenediamine ring could influence its metabolic rate and reactivity, but further research is needed to confirm the specific mechanisms for this derivative.

Summary and Conclusion

This compound exhibits moderate acute oral toxicity. Subchronic dietary exposure in rats and mice led to decreased body weight gain and mortality at higher concentrations. Long-term carcinogenicity bioassays in rats and mice did not provide sufficient evidence of carcinogenicity under the study conditions.[1][8][9]

The compound is mutagenic in some in vitro bacterial assays with metabolic activation but was negative in an in vivo micronucleus test in rats.[8] It is not a skin irritant but may cause mild eye irritation.[4][7] Importantly, it is a strong skin sensitizer.[4]

Significant data gaps exist, particularly in the areas of toxicokinetics and reproductive and developmental toxicity. The available information on developmental toxicity is from a study that does not meet current scientific standards.[4] Further research in these areas is necessary for a complete toxicological assessment. The potential mechanisms of toxicity are inferred from studies on the parent compound, p-phenylenediamine, and involve oxidative stress and disruption of calcium homeostasis.[10] Professionals in research and drug development should handle this compound with appropriate caution, particularly considering its strong sensitization potential and the existing data gaps in its toxicological profile.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C6H9ClN2O4S | CID 22584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. Investigations on detoxification mechanisms of novel para-phenylenediamine analogues through N-acetyltransferase 1 (NAT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cir-safety.org [cir-safety.org]

- 7. View Attachment [cir-reports.cir-safety.org]

- 8. Abstract for TR-113 [ntp.niehs.nih.gov]

- 9. Bioassay of this compound for possible carcinogenicity (CAS No. 61702-44-1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of para-phenylenediamine (PPD;1, 4 diaminobenzene) on isolated human lymphocytes: The key role of intracellular calcium enhancement in PPD-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Acute Toxicity and LD50 of 2-Chloro-p-phenylenediamine Sulfate in Rats: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity and the median lethal dose (LD50) of 2-Chloro-p-phenylenediamine and its sulfate salt in rat models. The information is compiled from various toxicological studies and regulatory assessments, offering insights into the experimental methodologies and key quantitative data.

Quantitative Toxicity Data

The acute oral toxicity of 2-Chloro-p-phenylenediamine and its sulfate salt has been evaluated in rats. The following table summarizes the reported LD50 values. It is important to note that more detailed study information is available for the free base than for the sulfate salt.

| Chemical Form | Route of Administration | Species | LD50 Value | 95% Confidence Limits | Reference |

| 2-Chloro-p-phenylenediamine | Oral | Rat (CFY strain) | 1190 mg/kg bw | 1070 - 1320 mg/kg bw | [1] |

| 2-Chloro-p-phenylenediamine | Oral | Rat | 729 mg/kg bw | Not Reported | [1] |

| 2-Chloro-p-phenylenediamine Sulfate | Oral | Rat | ~1190 mg/kg bw | Not Reported |

Experimental Protocols

While a detailed experimental protocol for an acute oral LD50 study of this compound was not available in the reviewed literature, a comprehensive methodology for the free base, 2-Chloro-p-phenylenediamine, has been described. The following protocol is based on a study conducted on CFY strain rats and is representative of acute oral toxicity studies.[1] General procedures are supplemented with information from standard OECD guidelines for acute oral toxicity testing.[2][3]

1. Test Animals and Housing:

-

Sex: Both male and female animals are typically used.[1]

-

Housing: Animals are housed in cages in an air-conditioned room with controlled temperature (e.g., 22°C ± 2°C) and relative humidity (e.g., 55% ± 10%). A standard light-dark cycle is maintained (e.g., 12 hours light/12 hours dark).[2]

-

Acclimatization: A period of at least five days is allowed for the animals to acclimate to the laboratory conditions before the start of the study.[2]

2. Test Substance Preparation and Administration:

-

Test Substance: 2-Chloro-p-phenylenediamine.

-

Vehicle: The test substance is prepared as a suspension in a suitable vehicle. In one cited study, a 10% suspension in aqueous gum tragacanth (0.5%) was used.[1]

-

Fasting: Animals are fasted prior to administration of the test substance. For rats, this typically involves withholding food overnight for approximately 16 hours. Water remains available ad libitum.[2][3]

-

Administration: The test substance is administered as a single dose by oral gavage using a stomach tube or a suitable intubation cannula.[2] The volume administered is based on the individual animal's body weight.[2]

3. Dose Levels and Groups:

-

Multiple dose groups are used with a specified number of animals per group (e.g., 5 animals/sex/group).[2]

-

In a study with 2-Chloro-p-phenylenediamine, the dosage levels were 400, 640, 800, 1000, 1260, and 1600 mg/kg body weight.[1]

4. Observation Period and Clinical Signs:

-

Duration: The animals are observed for a period of 14 days post-administration.[2]

-

Observations: Clinical signs of toxicity and mortality are observed at regular intervals, especially on the first day of administration, and then daily for the remainder of the observation period.[4]

-

Body Weight: Individual animal body weights are recorded before administration and at regular intervals during the observation period (e.g., on days 3, 8, and 14).[2][3]

5. Pathology:

-

Gross Necropsy: All animals that die during the study and all surviving animals at the end of the 14-day observation period are subjected to a gross pathological examination.[4]

-

Histopathology: In some cases, histological examination of selected organs and tissues may be performed.

6. Data Analysis:

-

The LD50 value and its 95% confidence limits are calculated using a recognized statistical method, such as the Probit method.[3]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for an acute oral toxicity study to determine the LD50 value.

Caption: Workflow for an acute oral LD50 study in rats.

Subchronic Toxicity of the Sulfate Salt

In a subchronic oral toxicity study, this compound was incorporated into the feed of Fischer 344 rats for 8 weeks.[5] At a concentration of 1.0%, all five male rats and one of five female rats died.[5] No deaths occurred at a concentration of 0.3%, although a depression in mean body weight gain was observed.[5] These findings from a subchronic study provide additional context to the acute toxicity profile of the sulfate salt.

References

An In-depth Technical Guide on the Core Mechanism of Action of 2-Chloro-p-phenylenediamine Sulfate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Chloro-p-phenylenediamine sulfate, a halogenated aromatic amine, has been utilized in oxidative hair dye formulations. This technical guide provides a comprehensive overview of its mechanism of action in biological systems, drawing from available toxicological and genotoxicological data. While information specific to the chlorinated form is limited in some areas, this guide synthesizes existing knowledge on the parent compound, p-phenylenediamine (PPD), to infer potential metabolic pathways and cellular effects. The document details its metabolic activation, genotoxic potential, and carcinogenic profile, supported by quantitative data and detailed experimental protocols. Furthermore, it visualizes hypothesized metabolic and signaling pathways to facilitate a deeper understanding of its biological interactions.

Introduction

This compound is the sulfate salt of 2-chloro-p-phenylenediamine, an aromatic amine. Aromatic amines are a class of compounds recognized for their potential to induce adverse biological effects, including genotoxicity and carcinogenicity, often following metabolic activation to reactive electrophilic species. Understanding the mechanism of action of this compound is crucial for assessing its safety and for the development of safer alternatives in consumer products. This guide aims to provide a detailed technical overview of its biological activities, focusing on the molecular mechanisms that underpin its toxicological profile.

Mechanism of Action

The biological effects of this compound are believed to be initiated by its metabolic activation into reactive intermediates that can interact with cellular macromolecules, including DNA and proteins.

Metabolic Activation

While specific studies on the comprehensive metabolic pathways of this compound are not extensively available, the metabolism of its parent compound, p-phenylenediamine (PPD), provides a likely model. The primary metabolic pathways for aromatic amines involve N-acetylation and cytochrome P450-mediated oxidation.

-

N-Acetylation: This is generally considered a detoxification pathway for aromatic amines. N-acetyltransferases (NATs), particularly NAT1 and NAT2, catalyze the transfer of an acetyl group from acetyl-CoA to the amino groups of the molecule. This process increases the water solubility of the compound, facilitating its excretion. For PPD, N-acetylation to monoacetyl-PPD (MAPPD) and subsequently to N,N'-diacetyl-PPD (DAPPD) is a major metabolic route in human skin and liver.[1][2] It is highly probable that 2-Chloro-p-phenylenediamine undergoes a similar N-acetylation process.

-

Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, primarily in the liver, can oxidize aromatic amines to form reactive intermediates. However, studies on PPD suggest that N-hydroxylation by CYPs, a common activation pathway for many carcinogenic arylamines, may not be a significant route for PPD metabolism.[3] This suggests that direct CYP-mediated activation of 2-Chloro-p-phenylenediamine might be limited.

It is hypothesized that the genotoxicity of PPD and its derivatives may arise from the formation of reactive quinonediimines through auto-oxidation or enzymatic oxidation, which can then bind to cellular nucleophiles.

Genotoxicity and DNA Adduct Formation

The genotoxic potential of this compound is a key aspect of its mechanism of action. Genotoxicity is believed to result from the covalent binding of its reactive metabolites to DNA, forming DNA adducts.

-

Mutagenicity: 2-Chloro-p-phenylenediamine has been shown to be mutagenic in the Ames test, particularly in Salmonella typhimurium strains, indicating its ability to induce point mutations.

-

Clastogenicity: While specific data on chromosomal aberrations for the chlorinated form are limited, the parent compound PPD has been shown to induce micronuclei in vitro, suggesting a potential for causing chromosomal damage.[4]

-

DNA Adducts: The formation of DNA adducts by reactive metabolites is a critical initiating event in chemical carcinogenesis.[5] While the specific structures of DNA adducts formed by this compound have not been fully characterized, it is plausible that reactive quinonediimine intermediates can form covalent bonds with nucleophilic sites on DNA bases, such as guanine.

Oxidative Stress and Cellular Signaling

Aromatic amines, including PPD, are known to induce oxidative stress, which can contribute to their toxicity.[6]

-

Reactive Oxygen Species (ROS) Production: The auto-oxidation of 2-Chloro-p-phenylenediamine can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. This can lead to a state of oxidative stress within the cell.

-

Cellular Signaling Pathways: Elevated ROS levels can activate various cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7] Activation of these pathways can lead to inflammatory responses, cell cycle arrest, and apoptosis. For instance, studies on PPD have shown that it can induce apoptosis in urothelial cells through a ROS-mediated mitochondrial pathway and by inhibiting NF-κB, mTOR, and Wnt signaling.[4]

Quantitative Data

The following tables summarize the available quantitative data on the toxicity and carcinogenicity of 2-Chloro-p-phenylenediamine and its sulfate salt.

| Toxicity Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1190 mg/kg bw | [8] |

| LD50 | Rat | Oral | 729 mg/kg bw | [8] |

| Study Type | Species | Dosing Regimen | Key Findings | Conclusion | Reference |

| Chronic Bioassay | Fischer 344 Rats | 0.15% and 0.3% in feed for 105-107 weeks | Increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium. | Insufficient evidence of carcinogenicity. | [9] |

| Chronic Bioassay | B6C3F1 Mice | 0.3% and 0.6% in feed for 87-105 weeks | No statistically significant increase in tumors. | Insufficient evidence of carcinogenicity. | [9] |

Experimental Protocols

Detailed methodologies for key toxicological and genotoxicological assays are crucial for the interpretation and replication of study results.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

-

Test Strains: A panel of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA) are used to detect different types of mutations.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[10]

-

Procedure:

-

The test substance is dissolved in a suitable solvent (e.g., DMSO).

-

Varying concentrations of the test substance, the bacterial tester strain, and either the S9 mix or a buffer are added to molten top agar.

-

The mixture is poured onto minimal glucose agar plates.

-

Plates are incubated at 37°C for 48-72 hours.[10]

-

-

Data Analysis: The number of revertant colonies (his+ or trp+) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo Rodent Micronucleus Assay

This assay detects genotoxic damage by measuring the formation of micronuclei in erythrocytes.

-

Test System: Typically performed in mice or rats.

-

Dosing: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A positive and a negative control group are included.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose (e.g., 24 and 48 hours).[11]

-

Slide Preparation and Analysis:

-

Bone marrow cells are flushed from the femur, and a cell suspension is prepared.

-

Smears are made on microscope slides, air-dried, and stained (e.g., with Giemsa).

-

The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a sufficient number of PCEs (e.g., 2000 per animal).

-

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Carcinogenicity Bioassay

Long-term studies in rodents are conducted to evaluate the carcinogenic potential of a substance.

-

Test System: Typically conducted in two rodent species, such as Fischer 344 rats and B6C3F1 mice.[9]

-

Dosing: The test substance is administered in the diet or by other relevant routes of exposure for a major portion of the animals' lifespan (e.g., 104 weeks for rats).[9] Multiple dose groups and a control group are used.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a complete necropsy. Tissues from all major organs are collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.

-

Data Analysis: The incidence of tumors in the dosed groups is compared to that in the control group using appropriate statistical methods.

Conclusion

The available evidence suggests that this compound possesses genotoxic potential, likely mediated through metabolic activation to reactive intermediates that can damage DNA. While its carcinogenic potential has not been definitively established in rodent bioassays, the observed genotoxicity warrants a cautious approach. The primary metabolic pathway is likely N-acetylation, a detoxification route, but the formation of reactive species through other pathways cannot be ruled out. The induction of oxidative stress and subsequent activation of cellular signaling pathways such as MAPK and NF-κB may also contribute to its overall toxicity. Further research is needed to fully elucidate the specific metabolic pathways, identify the precise nature of the DNA adducts formed, and clarify the downstream signaling events to provide a more complete understanding of the mechanism of action of this compound in biological systems.

References

- 1. Association between oxidative DNA damage and the expression of 8-oxoguanine DNA glycosylase 1 in lung epithelial cells of neonatal rats exposed to hyperoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylation of p-aminobenzoic acid and p-phenylenediamine in primary porcine urinary bladder epithelial cells and in the human urothelial cell line 5637 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 8-oxoguanine DNA glycosylase1–driven DNA repair --a paradoxical role in lung aging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro genotoxicity of para-phenylenediamine and its N-monoacetyl or N,N'-diacetyl metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Loss of Chloroplast GNAT Acetyltransferases Results in Distinct Metabolic Phenotypes in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MAPK Pathway Involved in Epidermal Terminal Differentiation of Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Oxoguanine: from oxidative damage to epigenetic and epitranscriptional modification - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ec.europa.eu [ec.europa.eu]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling DNA damage assays: PAGE, TLC, and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of 2-Chloro-p-phenylenediamine Sulfate with Proteins and Nucleic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-p-phenylenediamine sulfate, a chemical primarily used in permanent hair dye formulations, has been the subject of toxicological and carcinogenic evaluation. Its biological activity is believed to stem from its interaction with key macromolecules, namely proteins and nucleic acids. This technical guide provides a comprehensive overview of the current understanding of these interactions, with a focus on quantitative data, experimental methodologies, and potential cellular consequences. Due to a scarcity of publicly available data specifically for this compound, this guide incorporates illustrative data and protocols from studies on the closely related compound, 4-Chloro-1,2-phenylenediamine (4-Cl-OPD), to provide a framework for research in this area.

Introduction

This compound is an aromatic amine that, like other phenylenediamines, can undergo oxidation to form reactive intermediates.[1] These intermediates are capable of covalently binding to proteins and nucleic acids, leading to a range of biological effects, including skin sensitization and potential genotoxicity.[1][2] Understanding the molecular interactions of this compound is crucial for assessing its safety profile and for the development of safer alternatives in cosmetic and other industries.

This guide summarizes the available data on the interaction of this compound and related compounds with proteins and nucleic acids. It details the experimental approaches used to characterize these interactions and visualizes the potential mechanisms and workflows involved.

Interaction with Proteins

The interaction of phenylenediamines with proteins, particularly serum albumin, is a key area of investigation due to the role of these proteins in transport and the potential for haptenization, leading to an immune response. Studies on the related compound 4-Chloro-1,2-phenylenediamine (4-Cl-OPD) have shown that it can induce structural changes and aggregation of human serum albumin (HSA).[1][3]

Quantitative Data on Protein Interaction

| Parameter | Value (Native HSA) | Value (4-Cl-OPD Modified HSA) | Method | Reference |

| Hydrodynamic Radius (Rh) | 4.2 ± 1.2 nm | 5.8 ± 1.3 nm, 32.2 ± 8.5 nm, 165.2 ± 59.8 nm | Dynamic Light Scattering (DLS) | [1][3] |

| Radius of Gyration (Rg) | ~2.69 nm | ~2.69 nm | Molecular Dynamics (MD) Simulation | [1] |

Table 1: Physicochemical parameters of Human Serum Albumin (HSA) upon interaction with 4-Chloro-1,2-phenylenediamine (4-Cl-OPD). The multiple Rh values for the modified HSA suggest the formation of different-sized aggregates.

Experimental Protocols for Studying Protein Interactions

The following protocols are based on methodologies used to study the interaction of 4-Cl-OPD with HSA and can be adapted for this compound.[1][3]

2.2.1. Protein Modification

-

Preparation of Solutions: Prepare a 15 µM solution of Human Serum Albumin (HSA) in 10 mM Phosphate Buffered Saline (PBS), pH 7.4. Prepare a 200 µM solution of the test compound (e.g., this compound) in the same buffer.

-

Incubation: Mix the HSA and test compound solutions and incubate for 24 hours at 37°C under sterile conditions.

-

Dialysis: Extensively dialyze the incubated solution against PBS to remove any unbound compound.

2.2.2. Dynamic Light Scattering (DLS)

-

Sample Preparation: Use native HSA and modified HSA solutions from the protein modification protocol.

-

Measurement: Analyze the samples using a DLS instrument to determine the hydrodynamic radius of the protein and any aggregates.

2.2.3. Raman Spectroscopy

-

Sample Preparation: Use native and modified HSA solutions.

-

Data Acquisition: Acquire Raman spectra using a spectrometer with a laser of 785 nm wavelength. Set the laser power to 5% and the exposure time to 30 seconds.

-

Analysis: Analyze the spectra for changes in the Amide-I band (around 1655 cm-1) and other regions indicative of secondary structure alterations.[1]

2.2.4. SDS-PAGE Analysis

-

Sample Preparation: Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Electrophoresis: Run the samples on a polyacrylamide gel.

-

Staining: Stain the gel with Coomassie Brilliant Blue to visualize protein bands and any high-molecular-weight aggregates.

Interaction with Nucleic Acids

The genotoxic potential of phenylenediamines is linked to their ability to form adducts with DNA, which can lead to mutations if not repaired.[4]

Quantitative Data on Nucleic Acid Interaction

Specific binding constants for the interaction of this compound with DNA are not well-documented in public literature. However, related compounds have been shown to form DNA adducts.[4]

Experimental Protocols for Studying Nucleic Acid Interactions

The following protocols are standard methods for assessing the interaction of small molecules with DNA.

3.2.1. Plasmid Nicking Assay

-

Reaction Mixture: Prepare a reaction mixture containing pBR322 plasmid DNA, the test compound at various concentrations, and a reactive oxygen species (ROS) generating system (if investigating oxidative damage) in a suitable buffer.

-

Incubation: Incubate the mixture at 37°C for a specified time.

-

Electrophoresis: Analyze the samples on an agarose gel.

-

Visualization: Stain the gel with ethidium bromide and visualize under UV light to observe the conversion of supercoiled DNA to nicked and linear forms, indicating DNA damage.[1]

3.2.2. 32P-Postlabeling for DNA Adduct Detection

-

DNA Isolation: Isolate DNA from cells or tissues treated with the test compound.

-

DNA Hydrolysis: Digest the DNA to individual nucleotides using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Enrich the adducted nucleotides.

-

32P-Labeling: Label the 3'-phosphate of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

-

Chromatography: Separate the 32P-labeled adducts by multidimensional thin-layer chromatography (TLC).

Signaling Pathways and Cellular Effects

While specific signaling pathways affected by this compound are not well-elucidated, studies on the parent compound, p-phenylenediamine, suggest potential involvement of pathways related to apoptosis and cellular stress. For instance, p-phenylenediamine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and the inhibition of NF-κB, mTOR, and Wnt signaling pathways in human urothelial cells.[6]

Visualizations

Experimental Workflow for Protein Interaction Analysis

Workflow for studying protein-compound interactions.

Hypothetical Genotoxicity Pathway

Potential mechanism of genotoxicity.

Conclusion

The interaction of this compound with proteins and nucleic acids is a critical aspect of its toxicological profile. While direct quantitative data for this specific compound is limited, research on analogous aromatic amines provides a valuable framework for investigation. The methodologies outlined in this guide, from biophysical characterization of protein interactions to the detection of DNA adducts, offer a robust approach for researchers in this field. Future studies should focus on generating specific binding data for this compound and elucidating the precise signaling pathways it perturbs to better understand its biological impact and to inform risk assessment and the development of safer alternatives.

References

- 1. Frontiers | 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin [frontiersin.org]

- 2. Buy this compound | 61702-44-1 [smolecule.com]

- 3. 4-Chloro-1,2-phenylenediamine induced structural perturbation and genotoxic aggregation in human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-chloro-o-phenylenediamine induces a dose-related increase in G:C > T:A transversions and one major DNA adduct in the liver of Big Blue mice after 26 weeks in feed treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of Covalent DNA Adducts by Enzymatically Activated Carcinogens and Drugs In Vitro and Their Determination by 32P-postlabeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Troubleshooting coupled in vitro transcription–translation system derived from Escherichia coli cells: synthesis of high-yield fully active proteins - PMC [pmc.ncbi.nlm.nih.gov]

Cytotoxic Effects of 2-Chloro-p-phenylenediamine Sulfate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the cytotoxic effects of 2-Chloro-p-phenylenediamine (2-Cl-pPDA) sulfate and its derivatives. This document synthesizes available data on in vivo and in vitro toxicity, outlines detailed experimental protocols for assessing cytotoxicity, and explores the potential signaling pathways involved in the cellular response to these compounds.

Quantitative Cytotoxicity Data

Quantitative data on the cytotoxicity of 2-Chloro-p-phenylenediamine and its derivatives is limited in the public domain. The available information primarily consists of in vivo studies and phototoxicity assessments of related isomers.

In Vivo Toxicity of 2-Chloro-p-phenylenediamine Sulfate

An oral subchronic toxicity study in Fischer 344 rats and B6C3F1 mice provides the most direct quantitative data on the in vivo effects of this compound.

Table 1: In Vivo Effects of Dietary this compound in Rats and Mice

| Species | Concentration in Feed | Observation |

| Rat (Fischer 344) | 1% | Death of all 5 male rats and 1 female rat. |

| 0.3% | No deaths, but mean body weight gain was depressed.[1] | |

| Mouse (B6C3F1) | 1% | Death of one male mouse; no female deaths. |

| 0.3% | No deaths, but mean body weight gain was depressed.[1] |

Data from an oral subchronic toxicity test.[1]

In Vitro Photocytotoxicity of a Phenylenediamine Derivative

A study on the phototoxicity of phenylenediamine derivatives in human skin keratinocytes provides some insight into the potential for light-induced cytotoxicity. While not directly pertaining to 2-Chloro-p-phenylenediamine, the data on a positional isomer, 4-chloro-1,2-phenylenediamine (4-Cl-OPD), is presented here.

Table 2: Photocytotoxicity of 4-Chloro-1,2-phenylenediamine in Human Skin Keratinocytes

| Compound | Concentration (µM) | Condition | Result |

| 4-Chloro-1,2-phenylenediamine (4-Cl-OPD) | up to 1000 | Without light irradiation | Not toxic.[2] |

| 1000 | With light irradiation | Significant decrease in cell viability.[2] |

The study used an MTT assay to determine cell viability.[2]

Inferred Mechanisms of Cytotoxicity and Signaling Pathways

Direct studies on the signaling pathways activated by 2-Chloro-p-phenylenediamine are scarce. However, research on the closely related compound para-phenylenediamine (PPD) and the positional isomer 4-chloro-1,2-phenylenediamine provides strong indications of the likely mechanisms of action, which are centered around the induction of oxidative stress and apoptosis.

Induction of Apoptosis via Reactive Oxygen Species (ROS)

Studies on PPD and 4-chloro-1,2-phenylenediamine suggest that a primary mechanism of cytotoxicity is the generation of reactive oxygen species (ROS) within the cell.[3][4][5] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA, ultimately triggering programmed cell death, or apoptosis.

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK signaling pathways are crucial regulators of cellular processes, including apoptosis. Research on PPD has shown that its cytotoxic effects involve the activation of the p38 and c-Jun N-terminal kinase (JNK) pathways, both of which are key mediators of the apoptotic response to cellular stress.[3]

Involvement of the NF-κB Pathway

The NF-κB pathway is a critical regulator of the cellular inflammatory response and cell survival. Studies on PPD suggest that its cytotoxic mechanism may also involve the inhibition of the NF-κB signaling pathway, further promoting apoptosis.[5]

Caspase Activation

The execution of apoptosis is mediated by a family of proteases called caspases. The apoptotic signaling cascades initiated by ROS and MAPK activation are known to converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Studies on 4-chloro-1,2-phenylenediamine have indicated the activation of both intrinsic and extrinsic caspase pathways.[4]

Caption: Inferred signaling pathway for cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the cytotoxic effects of chemical compounds.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microtiter plates

-

Test compound (this compound derivative)

-

Appropriate cell line and culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Caption: MTT assay experimental workflow.

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation: Induce apoptosis in the target cells by treating them with the this compound derivative for the desired time. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Caption: Annexin V & PI staining workflow.

Nuclear Morphology Assessment: Hoechst Staining